molecular formula C26H22N2OS3 B2485678 N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 923462-53-7

N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2485678
CAS No.: 923462-53-7
M. Wt: 474.66
InChI Key: DSSRGXRTEGPDSL-UHFFFAOYSA-N
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Description

N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a potent and selective inhibitor of SRC kinase, a key signaling protein implicated in oncogenic processes. Recent research highlights its efficacy in disrupting cancer cell proliferation and metastasis, particularly in triple-negative breast cancer (TNBC) models. The compound's mechanism of action involves high-affinity binding to the SRC kinase domain, which suppresses downstream signaling cascades such as the FAK and STAT3 pathways. This targeted inhibition makes it a valuable chemical probe for investigating SRC-driven tumorigenesis and the epithelial-mesenchymal transition (EMT). Its novel structure, featuring a naphthyl-acetamide core, contributes to its enhanced selectivity and potency profile compared to earlier-generation inhibitors. Ongoing studies are exploring its potential in overcoming drug resistance and its utility in combination therapies, positioning this molecule as a critical tool for advancing molecular oncology and translational cancer research. Further investigations into its pharmacokinetic properties and in vivo activity are underway to fully elucidate its research and therapeutic potential.

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2OS3/c1-30-21-11-12-23-24(17-21)32-26(27-23)28(14-13-20-9-5-15-31-20)25(29)16-19-8-4-7-18-6-2-3-10-22(18)19/h2-12,15,17H,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSRGXRTEGPDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N(CCC3=CC=CS3)C(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound with potential biological activities. Its structure incorporates a benzothiazole moiety, a naphthalene group, and a thiophene derivative, which are known to confer various pharmacological properties. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

N 6 methylthio benzo d thiazol 2 yl 2 naphthalen 1 yl N 2 thiophen 2 yl ethyl acetamide\text{N 6 methylthio benzo d thiazol 2 yl 2 naphthalen 1 yl N 2 thiophen 2 yl ethyl acetamide}

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Inhibition : Compounds containing benzothiazole and thiophene rings often exhibit inhibitory effects on various enzymes, including kinases and proteases, which are crucial in cancer and inflammatory pathways .
  • Antioxidant Activity : The presence of sulfur-containing groups such as methylthio enhances the compound's ability to scavenge reactive oxygen species (ROS), contributing to its antioxidant properties .
  • Cellular Signaling Modulation : The compound may influence cellular signaling pathways by modulating the activity of transcription factors involved in cell proliferation and apoptosis .

Anticancer Properties

Research indicates that derivatives of benzothiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown selective cytotoxicity against tumorigenic cells while sparing normal cells. The effective concentration (EC50) values for related compounds range from 28 to 290 ng/mL against different cancer cell lines .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity in vitro. Studies show that similar derivatives can inhibit the growth of bacteria and fungi, with minimal inhibitory concentrations (MICs) reported as low as 50 μg/mL for certain strains .

Neuroprotective Effects

Recent studies suggest that compounds with similar structures may protect neuronal cells from oxidative stress and neurotoxicity induced by harmful agents such as corticosterone. This neuroprotective effect is linked to their ability to inhibit phosphodiesterase enzymes, which play a role in neuronal signaling pathways .

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the anticancer effects of benzothiazole derivatives; found significant cytotoxicity against WI-38 VA-13 subline 2RA cells with EC50 values ranging from 28 to 290 ng/mL .
Study 2 Evaluated the antimicrobial properties of thiazole derivatives; reported MIC values as low as 50 μg/mL for several tested organisms .
Study 3 Assessed neuroprotective effects; showed that related compounds significantly increased cell viability in HT-22 cells exposed to corticosterone .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives containing the benzo[d]thiazole moiety exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that compounds similar to N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide show effective inhibition against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Case Study: Antimicrobial Efficacy

In a specific case study, a derivative of this compound was tested against multiple bacterial strains, yielding a Minimum Inhibitory Concentration (MIC) of 32.6 μg/mL against E. coli, which surpassed the efficacy of standard antibiotics like ampicillin.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells.

Case Study: Anticancer Activity Assessment

In vitro studies revealed a significant reduction in the viability of human cancer cell lines treated with this compound, indicating its potential as a lead candidate for further development in cancer therapeutics. For example, one study reported a decrease in cell viability by 70% in breast cancer models when treated with similar thiadiazole derivatives .

Summary of Research Findings

ApplicationFindings
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; MIC of 32.6 μg/mL against E. coli.
Anticancer Significant reduction in viability of cancer cell lines; up to 70% decrease in breast cancer models.
Mechanisms Involves enzyme inhibition, receptor binding, and DNA intercalation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide?

  • The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. For example:

Thioether formation : Introduce the methylthio group at the 6-position of benzothiazole via nucleophilic substitution using methanethiol or methyl disulfide under basic conditions .

Amide coupling : React the substituted benzothiazole-2-amine with naphthalene-1-acetic acid derivatives using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF) .

N-alkylation : Introduce the thiophen-2-ylethyl group via alkylation with 2-(thiophen-2-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) .

  • Key considerations : Solvent choice (e.g., DMF for polar aprotic conditions), reaction temperature (60–100°C), and catalyst selection (e.g., DMAP for amidation) significantly impact yields .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methylthio at δ ~2.5 ppm, naphthalene protons at δ 7.2–8.3 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₅H₂₁N₂OS₂: ~453.12 g/mol) .
  • HPLC : Assesses purity (>95% required for biological assays), with reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the known biological activities of structurally similar benzothiazole-acetamide derivatives?

  • Antifungal activity : Analogues like N-(benzo[d]thiazol-2-yl)acetamide inhibit fungal strains (e.g., C. albicans, MIC₅₀ ~12.5 µg/mL) via disruption of ergosterol biosynthesis .
  • Anticancer potential : Thiazole derivatives target kinases (e.g., EGFR) or induce apoptosis via ROS generation, with IC₅₀ values in the µM range in in vitro assays .
  • Neuroprotective effects : Some derivatives modulate glutamate receptors or acetylcholinesterase .

Advanced Research Questions

Q. How can reaction yields be optimized for the N-alkylation step in the synthesis of this compound?

  • Design of Experiments (DOE) : Screen parameters like solvent polarity (e.g., DMF vs. THF), base strength (e.g., NaH vs. K₂CO₃), and temperature (25–80°C) using a factorial design .
  • Catalyst optimization : Transition-metal catalysts (e.g., CuI) may enhance alkylation efficiency in inert atmospheres .
  • Contradictions : Some studies report reduced yields with sterically bulky bases due to side reactions (e.g., elimination) .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

  • SAR analysis : Compare substituent effects (e.g., methylthio vs. nitro groups at the 6-position of benzothiazole) on potency. For example:

  • Methylthio enhances lipophilicity (logP ~3.5) and membrane permeability but may reduce solubility .
  • Naphthalene substitution improves π-π stacking with hydrophobic enzyme pockets .
    • Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement (e.g., EGFR inhibition) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to targets like COX-2 or tubulin. For example:

  • The naphthalene group may occupy hydrophobic pockets, while the thiophene moiety participates in van der Waals interactions .
    • MD simulations : Assess binding stability over 100 ns trajectories, analyzing RMSD (<2 Å) and hydrogen bond persistence .
    • Contradictions : Discrepancies between in silico predictions and in vitro assays may arise from solvation effects or protein flexibility .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS analysis : Monitor degradation products (e.g., hydrolysis of the acetamide group) .
  • Plasma stability : Incubate with human plasma (37°C, 24h) and quantify remaining compound via HPLC .

Methodological Guidelines

  • Synthetic Troubleshooting :

    • Low yields in amidation: Switch to microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance reaction efficiency .
    • Impurities in N-alkylation: Use flash chromatography (silica gel, ethyl acetate/hexane) for purification .
  • Data Interpretation :

    • NMR splitting patterns (e.g., doublets for thiophene protons) confirm regiochemistry .
    • Discrepancies in bioactivity may reflect assay variability (e.g., cell line-specific responses) .

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